
3-Ethenyl-3-phenylmorpholinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-3-phenylmorpholinehydrochloride is a chemical compound with the molecular formula C12H16ClNO It is a morpholine derivative, characterized by the presence of an ethenyl group and a phenyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-3-phenylmorpholinehydrochloride typically involves the reaction of morpholine with styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the addition of the ethenyl group to the morpholine ring. The reaction conditions include a temperature range of 80-100°C and a reaction time of 12-24 hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-3-phenylmorpholinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Results in the formation of ethyl derivatives.
Substitution: Yields substituted phenyl derivatives.
Scientific Research Applications
3-Ethenyl-3-phenylmorpholinehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Ethenyl-3-phenylmorpholinehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethenyl-3-phenylmorpholine
- 3-Phenylmorpholine
- 3-Ethenylmorpholine
Uniqueness
3-Ethenyl-3-phenylmorpholinehydrochloride is unique due to the presence of both an ethenyl and a phenyl group on the morpholine ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
3-ethenyl-3-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-12(10-14-9-8-13-12)11-6-4-3-5-7-11;/h2-7,13H,1,8-10H2;1H |
InChI Key |
VRLCHTWORMOTEH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(COCCN1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


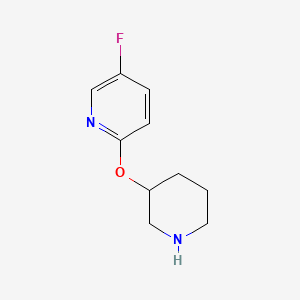
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)
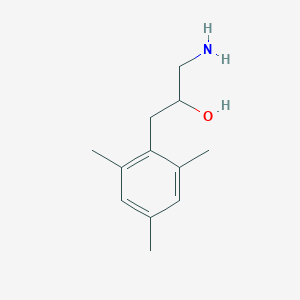
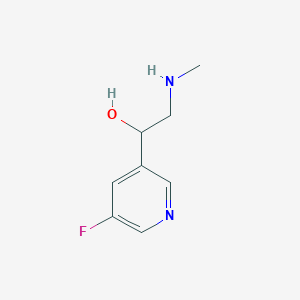
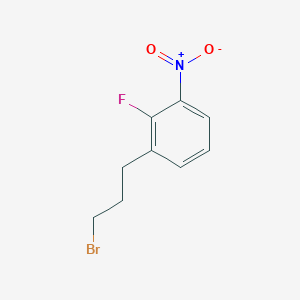
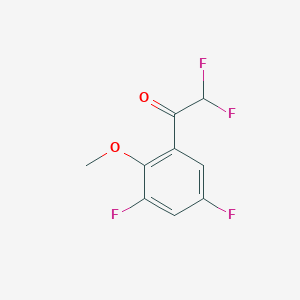
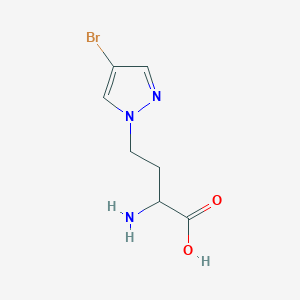

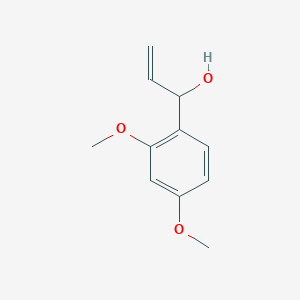
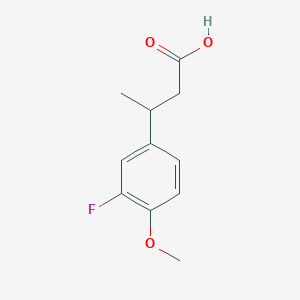
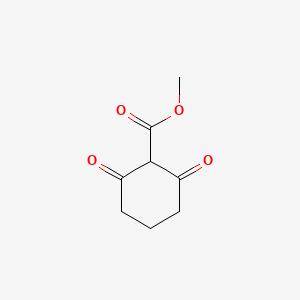

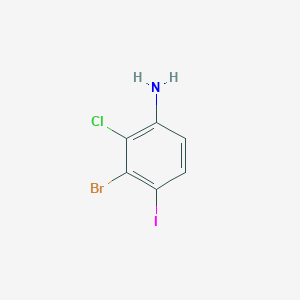
![N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)
